[(3aS,4S,6E,9S,10Z,11aR)-9-acetyloxy-5-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate
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Overview
Description
[(3aS,4S,6E,9S,10Z,11aR)-9-acetyloxy-5-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate is a sesquiterpene lactone, a type of naturally occurring compound known for its diverse biological activities. It is primarily isolated from plants belonging to the Asteraceae family. This compound has garnered attention due to its cytotoxic properties, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eupatocunin involves several steps, starting from naturally occurring precursors. One common method includes the extraction of the compound from plant sources, followed by purification using chromatographic techniques. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the extraction process .
Industrial Production Methods: Industrial production of eupatocunin is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions: [(3aS,4S,6E,9S,10Z,11aR)-9-acetyloxy-5-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of eupatocunin can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
[(3aS,4S,6E,9S,10Z,11aR)-9-acetyloxy-5-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of eupatocunin involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- Eupaserin
- Eupacunin
- Artemisinin
Comparison: [(3aS,4S,6E,9S,10Z,11aR)-9-acetyloxy-5-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate is unique among sesquiterpene lactones due to its specific structural features and biological activities.
Properties
Molecular Formula |
C22H28O7 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aS,4S,6E,9S,10Z,11aR)-9-acetyloxy-5-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-7-11(2)21(25)29-20-18-14(5)22(26)28-17(18)10-13(4)16(27-15(6)23)9-8-12(3)19(20)24/h7-8,10,16-20,24H,5,9H2,1-4,6H3/b11-7-,12-8+,13-10-/t16-,17+,18-,19?,20-/m0/s1 |
InChI Key |
JWMHJIFDEKQJQY-RQTLWOOHSA-N |
SMILES |
CC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)OC(=O)C)C)OC(=O)C2=C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(\[C@H](C/C=C(/C1O)\C)OC(=O)C)/C)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)OC(=O)C)C)OC(=O)C2=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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